Z-Trp-met-OH

Description

BenchChem offers high-quality Z-Trp-met-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Trp-met-OH including the price, delivery time, and more detailed information at info@benchchem.com.

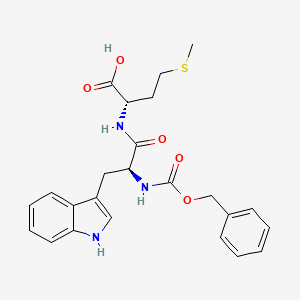

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-33-12-11-20(23(29)30)26-22(28)21(13-17-14-25-19-10-6-5-9-18(17)19)27-24(31)32-15-16-7-3-2-4-8-16/h2-10,14,20-21,25H,11-13,15H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSSVKHHUVPOHN-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Z-Trp-Met-OH Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Z-Trp-Met-OH in Peptide Science

The protected dipeptide, N-benzyloxycarbonyl-L-tryptophyl-L-methionine (Z-Trp-Met-OH), represents a critical building block in the intricate field of peptide synthesis and drug discovery. The strategic incorporation of the benzyloxycarbonyl (Z) group on the N-terminus of the tryptophan residue provides a crucial orthogonal protecting strategy, enabling precise and controlled elongation of peptide chains. The presence of tryptophan and methionine residues imparts unique structural and functional characteristics to the final peptide, influencing its conformation, receptor-binding affinity, and metabolic stability.

Tryptophan, with its bulky indole side chain, is a key residue in mediating protein-protein interactions and often plays a pivotal role in the binding of ligands to their receptors. Methionine, containing a flexible, sulfur-containing side chain, is susceptible to oxidation, a characteristic that can be both a liability in terms of stability and a functional asset in biological redox processes. A comprehensive understanding of the physicochemical properties of Z-Trp-Met-OH is therefore paramount for its effective utilization in the rational design and development of novel peptide-based therapeutics and research tools.

This technical guide provides a detailed exploration of the core physicochemical properties of Z-Trp-Met-OH, coupled with field-proven experimental protocols for their determination. The causality behind each experimental choice is elucidated to provide a deeper understanding of the underlying principles, ensuring both scientific integrity and practical applicability.

Core Physicochemical Properties of Z-Trp-Met-OH

A thorough characterization of a peptide building block begins with a clear understanding of its fundamental physicochemical parameters. These properties govern its behavior in various solvent systems, its reactivity in chemical synthesis, and ultimately its suitability for specific applications.

| Property | Value (Calculated/Estimated) | Significance in Application |

| Chemical Structure |  | The structure dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. The Z-group provides UV-activity for detection and can be removed under specific conditions. |

| Molecular Formula | C₂₅H₂₉N₃O₅S | Essential for accurate mass determination and elemental analysis. |

| Molecular Weight | 483.58 g/mol | Critical for stoichiometric calculations in peptide synthesis and for mass spectrometry analysis. |

| Melting Point (°C) | Estimated: 150-170 | Provides an indication of purity. A sharp melting range is characteristic of a pure compound. Impurities typically lead to a broadened and depressed melting point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMF, DMSO, MeOH) | Dictates the choice of solvents for synthesis, purification, and biological assays. Poor solubility can pose significant challenges in formulation and delivery. |

| pKa | pKa₁ (α-COOH) ~ 3.5; pKa₂ (indole-NH) ~ 16.5 | The pKa values of the carboxylic acid and the tryptophan indole ring influence the charge state of the molecule at different pH values, which is crucial for purification by ion-exchange chromatography and for understanding its behavior in biological systems. |

| logP (Octanol/Water Partition Coefficient) | Estimated: ~2.8-3.5 | A measure of the molecule's lipophilicity. A higher logP indicates greater preference for non-polar environments and can influence membrane permeability and pharmacokinetic properties. |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Z-Trp-Met-OH. The rationale behind each step is provided to offer a comprehensive understanding of the experimental design.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp and reproducible melting range is characteristic of a pure crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the Z-Trp-Met-OH sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the dipeptide.

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the initial heating rate to a rapid setting (e.g., 10-15 °C/minute) to quickly approach the expected melting range.

-

Once the temperature is within 20 °C of the estimated melting point, reduce the heating rate to 1-2 °C/minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Reporting: Report the melting point as a range, for example, 155-157 °C.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of Z-Trp-Met-OH.

Determination of Solubility

Rationale: Understanding the solubility of Z-Trp-Met-OH in various solvents is crucial for its handling in synthesis, purification, and biological assays. A systematic approach is necessary to determine its qualitative and quantitative solubility.

Materials:

-

Z-Trp-Met-OH

-

A selection of solvents (e.g., water, methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile)

-

Vortex mixer

-

Small vials or test tubes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Sample Preparation: Weigh out a small, known amount of Z-Trp-Met-OH (e.g., 1 mg) into a series of vials.

-

Solvent Addition: Add a small, measured volume of each solvent (e.g., 100 µL) to the respective vials.

-

Dissolution Attempt: Vortex each vial vigorously for 30 seconds.

-

Observation: Visually inspect each vial for complete dissolution. Note whether the dipeptide is soluble, partially soluble, or insoluble.

-

Incremental Solvent Addition: If the dipeptide is not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps. Continue this process up to a reasonable volume (e.g., 1 mL).

Procedure for Quantitative Solubility (Shake-Flask Method):

-

Saturated Solution Preparation: Add an excess amount of Z-Trp-Met-OH to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and analyze its concentration using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring the absorbance of the Z-group and tryptophan indole ring).

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the volume of the supernatant.

Diagram of Solubility Determination Workflow:

Caption: Workflows for qualitative and quantitative solubility determination.

Determination of pKa by Potentiometric Titration

Rationale: The pKa values of the ionizable groups in Z-Trp-Met-OH (the C-terminal carboxylic acid and the tryptophan indole nitrogen) are critical for understanding its charge state at different pH values. Potentiometric titration is a classic and reliable method for determining these values.

Apparatus and Reagents:

-

pH meter with a combination electrode

-

Stir plate and stir bar

-

Burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Beaker

-

Z-Trp-Met-OH

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of Z-Trp-Met-OH and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like ethanol or methanol may be used, but this will affect the apparent pKa values.

-

Initial pH Adjustment: Use the standardized HCl solution to adjust the initial pH of the dipeptide solution to a low value (e.g., pH 2) to ensure all acidic groups are fully protonated.

-

Titration:

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches a high value (e.g., pH 12).

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The equivalence points are the points of steepest inflection on the curve. The half-equivalence points are the midpoints of the buffering regions (the flatter portions of the curve).

-

The first pKa will correspond to the deprotonation of the C-terminal carboxylic acid. The pKa of the indole nitrogen is very high and may not be accurately determined by this method in aqueous solution.

-

Diagram of pKa Determination by Titration:

Caption: Workflow for the experimental determination of logP.

Spectroscopic and Chromatographic Characterization

Beyond the fundamental physicochemical properties, a comprehensive characterization of Z-Trp-Met-OH involves spectroscopic and chromatographic analysis to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of Z-Trp-Met-OH and for its quantification. A reversed-phase HPLC method is typically employed for peptides.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).

-

Injection Volume: 10-20 µL

Expected Outcome: A pure sample of Z-Trp-Met-OH should yield a single, sharp peak in the chromatogram. The retention time is characteristic of the dipeptide under the specified conditions.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides an accurate determination of the molecular weight of Z-Trp-Met-OH, confirming its elemental composition.

Typical MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Expected Outcome: The mass spectrum should show a prominent peak corresponding to the calculated mass of the protonated dipeptide (484.58 m/z for [M+H]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed structural information about Z-Trp-Met-OH, confirming the connectivity of the atoms and the presence of the protecting group and amino acid residues.

Typical NMR Experiment:

-

Nuclei: ¹H NMR and ¹³C NMR are standard.

-

Solvent: A deuterated solvent in which the dipeptide is soluble (e.g., DMSO-d₆ or CD₃OD).

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the tryptophan and benzyloxycarbonyl groups, the α-protons of the amino acids, and the methyl group of methionine. The ¹³C NMR spectrum will show signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

Conclusion: A Foundation for Advanced Peptide Applications

A comprehensive understanding and experimental validation of the physicochemical properties of Z-Trp-Met-OH are fundamental to its successful application in peptide synthesis and drug discovery. The data and protocols presented in this guide provide a robust framework for researchers and scientists to effectively utilize this important dipeptide building block. By applying these principles, the scientific community can continue to advance the field of peptide science, leading to the development of novel therapeutics and a deeper understanding of biological processes.

References

-

Aapptec. Z-Met-OH Product Information.[Link]

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.[Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation.[Link]

-

GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa.[Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.[Link]

-

MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification.[Link]

Technical Guide: Molecular Weight and Chemical Structure of Z-Trp-Met-OH

Abstract This technical guide provides a comprehensive analysis of Z-Trp-Met-OH (N-benzyloxycarbonyl-L-tryptophyl-L-methionine), a synthetic dipeptide derivative widely utilized as a model substrate in protease kinetics, a precursor in the synthesis of cholecystokinin (CCK) analogs, and a probe for methionine oxidation studies. This document details its molecular identity, structural elucidation, physicochemical properties, and synthesis protocols, designed for researchers in peptide chemistry and drug discovery.

Molecular Identity & Core Specifications[1]

The compound Z-Trp-Met-OH is a protected dipeptide consisting of a tryptophan (Trp) residue coupled to a methionine (Met) residue, with the N-terminus protected by a benzyloxycarbonyl (Z or Cbz) group and a free C-terminal carboxylic acid.

Table 1: Chemical Specifications

| Property | Specification |

| Systematic Name | N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-methionine |

| Common Name | Z-Trp-Met-OH |

| CAS Number | 66638-72-0 |

| Chemical Formula | C₂₄H₂₇N₃O₅S |

| Molecular Weight (Average) | 469.56 g/mol |

| Monoisotopic Mass | 469.1671 Da |

| Stereochemistry | L, L (unless otherwise specified) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water (unless pH > 7) |

Structural Elucidation

The structural integrity of Z-Trp-Met-OH relies on three distinct functional moieties, each contributing specific physicochemical behaviors:

-

N-Terminal Protection (Z-Group): The Benzyloxycarbonyl (Cbz) group renders the N-terminus hydrophobic and prevents polymerization during synthesis. It is acid-stable but sensitive to hydrogenolysis (H₂/Pd) and strong acids like HBr/AcOH.

-

Tryptophan Residue (Trp): Contains an indole side chain. This moiety is responsible for the compound's high UV absorbance (λmax ~280 nm) and fluorescence, making it a built-in probe for detection. It is susceptible to oxidation and alkylation during acidic deprotection.

-

Methionine Residue (Met): Contains a thioether side chain. This is the most reactive site for oxidation (forming sulfoxide or sulfone) and is critical for studies involving oxidative stress or shelf-life stability.

Diagram 1: Structural Connectivity & Fragmentation Logic

Caption: Structural decomposition of Z-Trp-Met-OH highlighting functional moieties and their physicochemical contributions.

Physicochemical Properties & Stability[2]

Understanding the stability profile is crucial for experimental reproducibility, particularly regarding the Methionine residue.

Solubility Profile

-

Primary Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

-

Secondary Solvents: Methanol, Ethanol (may require warming).

-

Aqueous Solubility: Poor in neutral water. Soluble in basic buffers (pH > 7.5) due to ionization of the C-terminal carboxylic acid (pKa ~3.6).

-

Protocol Note: For biological assays, dissolve in DMSO first (10-100 mM stock), then dilute into aqueous buffer. Keep DMSO concentration < 1% to avoid enzyme denaturation.

-

Stability Concerns

-

Methionine Oxidation: The thioether sulfur is prone to oxidation by atmospheric oxygen or peroxides, forming Methionine Sulfoxide (Met(O)). This adds +16 Da to the mass (MW 485.56).

-

Prevention: Store under inert gas (Argon/Nitrogen) at -20°C. Use degassed solvents.

-

-

Tryptophan Degradation: The indole ring is sensitive to photo-oxidation and strong acids (leading to pink/purple discoloration).

-

Handling: Protect from light (amber vials).

-

Synthesis Protocol (Solution Phase)

While Solid Phase Peptide Synthesis (SPPS) is common, solution-phase synthesis is often preferred for short dipeptides like Z-Trp-Met-OH to avoid resin cleavage steps that might oxidize the Met residue.

Methodology: Mixed Anhydride Coupling

This protocol minimizes racemization and optimizes yield.

-

Activation:

-

Dissolve Z-Trp-OH (1.0 eq) in dry THF/DMF.

-

Add N-Methylmorpholine (NMM) (1.0 eq) and cool to -15°C.

-

Add Isobutyl Chloroformate (IBCF) (1.0 eq) dropwise. Stir for 15 min to form the mixed anhydride.

-

-

Coupling:

-

Dissolve H-Met-OMe·HCl (1.1 eq) and NMM (1.1 eq) in DMF.

-

Add the amine solution to the activated anhydride.

-

Stir at -15°C for 1 hour, then warm to room temperature (RT) overnight.

-

-

Saponification (Deprotection of Methyl Ester):

-

Evaporate solvent. Redissolve residue in MeOH/Dioxane.

-

Add 1N NaOH (2.0 eq) and stir at 0°C for 2 hours (monitor by TLC).

-

Acidify with 1N HCl to pH 2-3 to precipitate Z-Trp-Met-OH .

-

-

Purification:

-

Extract with Ethyl Acetate. Wash with water and brine.

-

Recrystallize from EtOAc/Hexane.

-

Diagram 2: Synthesis Workflow

Caption: Step-by-step solution-phase synthesis pathway for Z-Trp-Met-OH via mixed anhydride coupling.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

Mass Spectrometry (ESI-MS)

-

Expected Ion (Positive Mode): [M+H]⁺ = 470.17 m/z.

-

Adducts: [M+Na]⁺ = 492.15 m/z.

-

Contaminants: Look for +16 Da peak (486.17 m/z) indicating Methionine Sulfoxide.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 280 nm (Trp absorption) and 214 nm (Peptide bond).

Biological Applications

Protease Substrate Studies

Z-Trp-Met-OH serves as a substrate for proteases that exhibit specificity for aromatic or hydrophobic residues at the P1 position.

-

Chymotrypsin: Cleaves the Trp-Met bond.

-

Thermolysin: Can be used to study reverse proteolysis (synthesis) of the bond.

CCK Receptor Research

The Trp-Met motif represents the C-terminal sequence of Cholecystokinin-4 (CCK-4) (Trp-Met-Asp-Phe-NH₂). While Z-Trp-Met-OH itself is not a potent agonist, it is used as:

-

A fragment for synthesizing full-length CCK analogs.

-

A negative control in receptor binding assays (lacking the critical Asp-Phe-NH₂ pharmacophore).

Oxidation Biomarker Model

Due to the high susceptibility of the Met residue to oxidation, Z-Trp-Met-OH is frequently used to test the efficacy of antioxidants or to study the mechanism of Methionine Sulfoxide Reductase (Msr) enzymes. The conversion of Z-Trp-Met-OH to Z-Trp-Met(O)-OH can be monitored quantitatively by HPLC.

References

-

Chemical Identity & CAS Verification

- Peptide Synthesis Methodologies: Title: "Overcoming Aggregation in Solid-phase Peptide Synthesis" Source: Sigma-Aldrich Technical Guides.

-

Methionine Oxidation in Peptides

- Title: "The biological significance of methionine sulfoxide stereochemistry"

- Source: NIH / PubMed Central.

-

URL:[Link]

- Protease Specificity (Chymotrypsin): Title: "Specificity of Chymotrypsin" Source: Worthington Biochemical.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. ES2269397T3 - Sistemas de ligando terapeuticos y de diagnostico que comprenden propiedades de union a moleculas de transporte y medicamentos que los contienen. - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Z-TRP-MET-OH [66638-72-0] | Chemsigma [chemsigma.com]

solubility profile of Z-Trp-Met-OH in organic solvents vs water

Executive Summary

Z-Trp-Met-OH (CAS: 26488-86-6 / 16104-97-5 derivatives) is a hydrophobic, N-terminally protected dipeptide intermediate often utilized in the synthesis of Cholecystokinin (CCK) analogs.[1] Its solubility profile is governed by the competition between the lipophilic Benzyloxycarbonyl (Z) protecting group and the ionizable C-terminal carboxylic acid.

Key Findings:

-

Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most effective solvents for high-concentration stock solutions (>50 mg/mL).[2]

-

Organic Solvents: Soluble in lower alcohols (Methanol, Ethanol) and moderately soluble in chlorinated solvents (Dichloromethane) due to the Z-group.[2]

-

Aqueous Solubility: Practically insoluble in water at neutral and acidic pH.[2][1] Solubility can be induced in aqueous media only by adjusting pH > 7.5 to ionize the C-terminal carboxylate.[1]

-

Precipitation: Diethyl ether and Hexane act as anti-solvents.[2][1]

Molecular Architecture & Solubility Prediction[1][2]

To understand the solubility behavior of Z-Trp-Met-OH, one must analyze its structural pharmacophores.[1] The molecule exhibits a "hydrophobic sandwich" architecture with a polar tail.[1]

| Moiety | Chemical Nature | Solubility Contribution |

| Z-Group (Cbz) | Aromatic Carbamate | Lipophilic: Drastically reduces water solubility; enhances solubility in DCM, EtOAc, and alcohols.[2] Disrupts N-terminal H-bonding capability.[2][1] |

| Tryptophan (Trp) | Indole Side Chain | Hydrophobic/Aromatic: Adds significant non-polar surface area.[2][1] The indole N-H can participate in H-bonding, aiding solubility in polar aprotic solvents (DMSO).[2] |

| Methionine (Met) | Thioether Side Chain | Hydrophobic: The flexible alkyl-thio-alkyl chain further decreases aqueous solubility.[1] Susceptible to oxidation (sulfoxide formation), which alters solubility. |

| C-Terminal (-OH) | Carboxylic Acid | Ionizable (Hydrophilic): The only moiety capable of conferring water solubility.[2] |

Theoretical Solubility Equilibrium

The solubility (

-

At pH 2.0 (Acidic): The molecule is uncharged (

).[2][1] -

At pH 8.0 (Basic): The molecule is ionized (

).[1] Solubility increases exponentially.[2]

Comparative Solubility Profile

The following data categorizes solvent compatibility based on thermodynamic stability and polarity principles.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO | Excellent | Disrupts inter-peptide H-bonds; solvates the Indole and Z-group aromatic rings effectively.[1] Recommended for stock solutions.[2][1] |

| Polar Aprotic | DMF | Excellent | Similar mechanism to DMSO; preferred for solid-phase synthesis applications.[2][1] |

| Alcohols | Methanol | Good | Solvates the polar C-terminus while accommodating the hydrophobic core.[1] |

| Alcohols | Ethanol | Good | Slightly lower solubility than MeOH due to longer alkyl chain; warming (40°C) may be required for saturation.[2][1] |

| Chlorinated | Dichloromethane (DCM) | Moderate | The Z-group confers solubility here, but the free acid (-COOH) can cause aggregation/gelation. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates.[2][1] The lattice energy is too high for water to overcome.[1] |

| Aqueous | 0.1M NaOH / NH₄OH | Soluble | Deprotonation forms the sodium/ammonium salt (Z-Trp-Met-O⁻ Na⁺), which is water-soluble.[2] |

| Hydrocarbon | Hexane / Diethyl Ether | Insoluble | Used as "anti-solvents" to precipitate the peptide from reaction mixtures.[1] |

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Assay vs. Synthesis).

Figure 1: Decision tree for solvent selection based on downstream experimental requirements.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on literature values alone. Polymorphism in peptide solids can alter solubility by orders of magnitude.[2][1] Use this self-validating protocol to determine the exact solubility of your specific batch.

Materials

-

Solvent: Target solvent (e.g., PBS pH 7.4, Methanol).[2]

-

Equipment: Thermomixer (25°C), Centrifuge (14,000 x g), UV-Vis Spectrophotometer or HPLC.

Step-by-Step Methodology

-

Saturation: Add excess Z-Trp-Met-OH solid (~10 mg) to a microcentrifuge tube containing 500 µL of the solvent.

-

Equilibration: Shake at 1000 rpm at 25°C for 24 hours. Rationale: This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics typical of hydrophobic peptides.[2]

-

Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

-

Filtration (Critical): If floating particles remain, filter the supernatant through a 0.22 µm PTFE filter (low binding).[2]

-

Quantification (UV Method):

-

Dilute the supernatant 1:10 or 1:100 in Methanol (to ensure the dissolved peptide stays in solution during measurement).[1]

-

Measure Absorbance at 280 nm (Trp absorption max).

-

Calculate concentration using the Beer-Lambert Law (

).[1] -

Note: The molar extinction coefficient (

) of Tryptophan is approx 5,579 M⁻¹cm⁻¹ .[1]

-

Workflow Diagram

Figure 2: Workflow for thermodynamic solubility determination.

Practical Applications & Troubleshooting

Peptide Synthesis (Coupling)

When using Z-Trp-Met-OH as a building block:

-

Solvent: Use DMF or NMP.[2][1][3] Avoid DCM if the reaction concentration is high, as the dipeptide may aggregate.

-

Base: If the reaction requires a base (e.g., for activation), the solubility will improve immediately upon addition of DIEA or NMM due to salt formation.[2]

Biological Formulations[2][4][5][6]

-

Challenge: Z-Trp-Met-OH is prone to oxidation at the Methionine sulfur (Met

Met(O)).[1] -

Solution: Degas all solvents with Nitrogen or Argon before dissolution.[2][1]

-

Formulation: Dissolve in 100% DMSO at 100x concentration, then spike into the aqueous buffer. If precipitation occurs, add cyclodextrins (e.g., HP-

-CD) to encapsulate the hydrophobic Z-Trp moiety.[2]

References

-

Sigma-Aldrich. Solubility Guidelines for Peptides.[2][1] Accessed October 2023.[2][1] Link

-

Bachem. Peptide Solubility and Stability Guide. Accessed October 2023.[2][1] Link

-

National Institutes of Health (NIH). Prediction and improvement of protected peptide solubility in organic solvents.[2][1] PubMed.[2][1] Link

-

PubChem. Z-Trp-OH (Related Analog) Physicochemical Properties.[2][1][4]Link[2]

Sources

Optimized Synthesis and Application of Z-Trp-Met-OH: A Technical Review

Executive Summary

Z-Trp-Met-OH (

This technical guide synthesizes decades of peptide chemistry into a coherent workflow, contrasting classical solution-phase chemical coupling with biocatalytic enzymatic routes. It addresses the specific "pain points" of this sequence: the susceptibility of Methionine to oxidation and the challenges of Tryptophan alkylation.

Chemical Profile and Significance[1][2][3][4]

| Property | Description |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid |

| Molecular Formula | C₂₄H₂₇N₃O₅S |

| Molecular Weight | 469.55 g/mol |

| Key Functionalities | Indole (Trp), Thioether (Met), Carbamate (Z-group) |

| Primary Application | Precursor for CCK-4 (Trp-Met-Asp-Phe-NH₂); Enzymatic kinetic standard. |

| Stability Concern | High risk of Met-Sulfoxide (Met(O)) formation; Indole oxidation. |

The "Methionine-Tryptophan" Interaction

The Z-Trp-Met-OH sequence is unique due to the

Synthesis Strategies: Chemical vs. Enzymatic

The synthesis of Z-Trp-Met-OH can be approached via two distinct methodologies. The choice depends on the scale and the downstream application.

Strategy A: Chemical Solution-Phase Coupling

The classical approach involves the coupling of Z-Trp-OH with H-Met-OMe (followed by saponification) or H-Met-OH (using specific conditions).

-

Coupling Reagents: DCC/HOBt or EDC/Oxyma are preferred over simple anhydrides to suppress racemization of the Tryptophan residue.

-

The "Sulfur" Challenge: The Z-group (Benzyloxycarbonyl) is typically removed via hydrogenolysis (

). However, the sulfur atom in Methionine acts as a catalyst poison, effectively halting hydrogenation. Therefore, Z-Trp-Met-OH is often the final protected form used in fragment condensation strategies where the Z-group is removed by strong acids (HBr/AcOH) or liquid ammonia/Na (Birch reduction), though the latter is harsh on Tryptophan. -

Oxidation Control: All solvents must be degassed. Thioanisole is often added as a scavenger to protect the Met side chain from alkylation or oxidation.

Strategy B: Enzymatic Synthesis (Thermolysin)

Thermolysin, a thermostable metalloprotease, catalyzes the formation of the peptide bond between Z-Trp-OH and H-Met-X (where X is a nucleophile like Phenylhydrazine or an ester) in an aqueous-organic biphasic system.

-

Mechanism: Thermodynamic control. The enzyme lowers the activation energy for the reverse reaction (hydrolysis), and the product precipitates out of the aqueous phase, driving the equilibrium forward.

-

Stereoselectivity: The enzyme is exclusively L-selective, eliminating the risk of racemization—a major advantage over chemical coupling.

Technical Deep Dive: Critical Control Points

Methionine Oxidation (The Silent Killer)

Methionine is easily oxidized to Methionine Sulfoxide (Met(O)) by atmospheric oxygen or peroxides in solvents (especially ethers like THF or Dioxane).

-

Detection: HPLC shows a "split" peak or a pre-peak (Met(O) is more polar).

-

Prevention: Use fresh DMF/DMAc. Sparge solvents with Argon.

-

Remediation: If Met(O) forms, it can be reduced back to Met using NH₄I / TFA or TMSBr / Thioanisole .

Tryptophan Alkylation

During acidolytic deprotection (if removing side-chain protection from downstream derivatives), the indole ring is electron-rich and acts as a scavenger for carbocations (e.g., t-butyl cations).

-

Solution: Use "Scavenger K" cocktails (TFA/Phenol/Water/Thioanisole/EDT) to preferentially trap cations.

Experimental Protocols

Protocol A: Chemical Synthesis via Mixed Anhydride Method

This method is rapid and suitable for gram-scale synthesis.

Reagents: Z-Trp-OH (10 mmol), H-Met-OMe·HCl (10 mmol), Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), THF (anhydrous).

-

Activation: Dissolve Z-Trp-OH (3.38 g) in dry THF (50 mL). Cool to -15°C under Nitrogen.

-

Base Addition: Add NMM (1.1 mL, 1 eq). Stir for 2 mins.

-

Anhydride Formation: Add IBCF (1.3 mL, 1 eq) dropwise. Stir for 10 mins at -15°C. Do not exceed this time to avoid urethane formation.

-

Coupling: Add H-Met-OMe·HCl (2.0 g) mixed with NMM (1.1 mL) in DMF (10 mL) to the reaction mixture.

-

Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

-

Workup: Evaporate THF. Dissolve residue in Ethyl Acetate. Wash sequentially with 5% KHSO₄, Water, 5% NaHCO₃, and Brine.

-

Saponification (Optional for -OH): Dissolve ester in MeOH/Dioxane. Add 1N NaOH (1.1 eq). Stir 2h. Acidify with 1N HCl. Extract with EtOAc.[1][2][3]

-

Yield: Expect ~80-90% as a white solid/foam.

Protocol B: Enzymatic Synthesis via Thermolysin

This method yields high optical purity.

Reagents: Z-Trp-OH, H-Met-OMe, Thermolysin (crude from Bacillus thermoproteolyticus), Tris-HCl buffer, Ethyl Acetate.

-

Preparation: Dissolve Z-Trp-OH (1 mmol) and H-Met-OMe (1 mmol) in Ethyl Acetate (10 mL).

-

Buffer: Prepare 0.1 M Tris-HCl (pH 7.5) containing 10 mM CaCl₂ (Calcium is essential for Thermolysin stability).

-

Reaction: Mix the organic phase with 10 mL of buffer containing 50 mg Thermolysin.

-

Incubation: Shake vigorously at 40°C for 24 hours. The product, Z-Trp-Met-OMe, may precipitate at the interface or remain in the organic layer depending on concentration.

-

Purification: Separate phases. Wash organic layer with 1N HCl (to remove enzyme and unreacted amine) and NaHCO₃ (to remove unreacted acid).

-

Conversion: Saponify as in Protocol A to obtain Z-Trp-Met-OH.

Visualization of Workflows

The following diagrams illustrate the decision logic and reaction pathways for synthesizing Z-Trp-Met-OH.

Diagram 1: Synthesis Pathway Selection

This flowchart guides the researcher in choosing between Chemical and Enzymatic routes based on available resources and purity requirements.

Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity constraints.

Diagram 2: Chemical Interaction & Side Reaction Prevention

This diagram details the specific chemical risks associated with the Trp-Met sequence and the mitigation strategies.

Caption: Technical risk assessment highlighting specific chemical vulnerabilities and their validated solutions.

Analytical Specifications

To validate the integrity of the synthesized Z-Trp-Met-OH, the following analytical benchmarks must be met.

| Method | Parameter | Expected Result |

| HPLC | C18 Column, Gradient ACN/H₂O (0.1% TFA) | Single peak >98%. Impurity at RRT 0.9 suggests Met(O). |

| ¹H-NMR | Indole NH (DMSO-d₆) | Singlet at ~10.8 ppm. |

| ¹H-NMR | Met S-CH₃ | Sharp singlet at ~2.0 ppm. |

| Mass Spec | ESI-MS (Positive Mode) | [M+H]⁺ = 470.2 m/z; [M+Na]⁺ = 492.2 m/z. |

| Appearance | Visual Inspection | White to off-white powder. |

References

-

Martinez, J., et al. (1982). Synthesis and some pharmacological properties of Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH, a 32-beta-aspartyl analogue of cholecystokinin (pancreozymin) 27-33.[4] Journal of Medicinal Chemistry. Link

-

Ceruso, M., et al. (2011). Mechanism of the binding of Z-L-tryptophan and Z-L-phenylalanine to thermolysin and stromelysin-1 in aqueous solutions. Biochimica et Biophysica Acta. Link

-

Isowa, Y., et al. (1979). The Thermolysin-Catalyzed Condensation Reaction of N-Substituted Amino Acids with Amino Acid Esters. Bulletin of the Chemical Society of Japan. Link

-

Kiso, Y., et al. (1980). Deprotection of Methionine-Containing Peptides.[5] Chemical and Pharmaceutical Bulletin. Link

-

Sigma-Aldrich. (2024). Z-Trp-OH Product Specification and Safety Data Sheet.Link

Sources

- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and some pharmacological properties of Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH, a 32-beta-aspartyl analogue of cholecystokinin (pancreozymin) 27-33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Z-Trp-Met-OH CAS number and safety data sheet (SDS) analysis

Technical Monograph: Z-Trp-Met-OH (CAS 66638-72-0) [1]

Part 1: Identification & Chemical Context

Compound Identity:

-

Chemical Name: N-Carbobenzyloxy-L-tryptophyl-L-methionine

-

Common Codes: Z-Trp-Met-OH; Cbz-Trp-Met-OH

-

CAS Registry Number: 66638-72-0 [1]

-

Note: CAS numbers for peptide intermediates can vary by salt form (e.g., dicyclohexylammonium salt). 66638-72-0 is the standard registry for the free acid form.

-

-

Molecular Formula:

-

Molecular Weight: 469.55 g/mol

-

SMILES: CSCCNC(=O)OCc3ccccc3)C(O)=O

Significance in Drug Development: Z-Trp-Met-OH is a critical synthetic intermediate in the production of Cholecystokinin (CCK) analogs. Specifically, it serves as the protected N-terminal fragment for the synthesis of CCK-4 (Trp-Met-Asp-Phe-NH2) and CCK-8 , neuropeptides involved in panic disorders, anxiety regulation, and gastrointestinal motility. The "Z" (Carbobenzyloxy) group provides robust N-terminal protection that is stable to the acidic conditions often used to remove side-chain protection (like t-Butyl), allowing for orthogonal synthetic strategies.

Part 2: Safety Data Sheet (SDS) Analysis

Disclaimer: As a specialized research intermediate, a standardized global SDS may not exist. The following is a Predicted Safety Profile derived from Structure-Activity Relationships (SAR) and GHS classifications of constituent moieties.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (if dust is inhaled).

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Handling & Storage (Critical)

-

Storage Condition: -20°C (Desiccated) .

-

Reasoning: Methionine (Met) residues are highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)). The Z-Trp moiety is sensitive to photo-oxidation. Long-term storage at room temperature will degrade purity.

-

-

Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended to prevent thioether oxidation.

-

Solubility:

-

Soluble: DMF, DMSO, Methanol, Ethyl Acetate (warm).

-

Insoluble: Water, Hexanes, Diethyl Ether.

-

Part 3: Technical Protocols

Protocol A: Solubility & Quality Check (Self-Validating)

Before committing to a large-scale coupling, verify the integrity of the Met residue.

-

Dissolution: Dissolve 1 mg of Z-Trp-Met-OH in 500 µL of DMSO-d6 (for NMR) or Methanol (for HPLC).

-

Visual Check: Solution must be clear and colorless. Yellowing indicates Trp oxidation.

-

Validation (HPLC): Run a gradient (5-95% ACN in Water + 0.1% TFA).

-

Target Peak: Main peak at retention time

. -

Impurity Check: Look for a satellite peak at

(more polar), which corresponds to Z-Trp-Met(O)-OH (Sulfoxide impurity). If Sulfoxide > 5%, repurify or reduce.

-

Protocol B: Standard Coupling (Mixed Anhydride Method)

This method minimizes racemization of the sensitive Trp residue compared to standard carbodiimide couplings.

Reagents:

-

Z-Trp-Met-OH (1.0 equiv)

-

Isobutyl Chloroformate (IBCF) (1.05 equiv)

-

N-Methylmorpholine (NMM) (1.1 equiv)

-

Amine Component (e.g., H-Asp(OtBu)-Phe-NH2) (1.0 equiv)

-

Solvent: Anhydrous THF or DMF.

Step-by-Step:

-

Activation: Dissolve Z-Trp-Met-OH and NMM in THF. Cool to -15°C (Ice/Salt bath).

-

Why? Low temperature prevents the disproportionation of the mixed anhydride.

-

-

Anhydride Formation: Add IBCF dropwise. Stir for 15 minutes at -15°C.

-

Coupling: Add the Amine Component (pre-chilled).

-

Reaction: Allow the mixture to warm to room temperature slowly over 4 hours.

-

Workup: Evaporate THF. Redissolve in Ethyl Acetate. Wash with 5% Citric Acid (removes unreacted amine), Water, and 5% NaHCO3 (removes unreacted acid).

-

Note: Avoid strong acids during workup to protect the Trp indole.

-

Part 4: Visualization

Figure 1: Structural Logic & Oxidation Pathways

This diagram illustrates the chemical structure and the critical oxidation vulnerability of the Methionine thioether, which dictates the storage protocols.

Caption: Z-Trp-Met-OH connectivity highlighting the Methionine thioether's susceptibility to oxidation (Red dotted line), necessitating -20°C storage.

Figure 2: Safety & Handling Decision Tree

A logic flow for researchers handling this compound to ensure safety and compound integrity.

Caption: Operational workflow for safe handling and storage to mitigate exposure risks and chemical degradation.

References

-

PubChem. (2024). Compound Summary: Z-Met-Met-OH (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

-

Martinez, J., et al. (1982). Synthesis and some pharmacological properties of Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

metabolic stability of Z-protected dipeptides

Topic: Metabolic Stability of Z-Protected Dipeptides: Mechanisms, Assessment, and Pharmacokinetic Implications Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, Peptide Chemists

Executive Summary

The metabolic instability of peptide-based therapeutics remains a primary bottleneck in drug development. Unprotected dipeptides are rapidly degraded (

The Mechanistic Basis of Stability

To understand the stability profile of Z-protected dipeptides, one must analyze the interaction between the protecting group and the catalytic machinery of proteolytic enzymes.

Aminopeptidase Evasion (The "N-Cap" Effect)

Aminopeptidases (APs) require a free, positively charged N-terminal

-

Electronic Masking: The Z-group forms a carbamate linkage (

). The lone pair on the nitrogen is delocalized into the carbonyl, significantly reducing nucleophilicity and preventing protonation at physiological pH. Without the positive charge, the primary anchor point for APs is lost. -

Steric Occlusion: The bulky benzyl ring of the Z-group creates a steric clash with the S1 subsite of the enzyme, preventing the peptide bond from reaching the catalytic water molecule.

Susceptibility to Other Enzymes

While Z-protection blocks aminopeptidases, it does not inherently protect the internal peptide bond from endopeptidases (e.g., neprilysin) or the C-terminus from carboxypeptidases , although the altered conformational flexibility can reduce binding affinity for these enzymes. Furthermore, the carbamate linkage itself is generally stable but can be susceptible to specific hepatic carboxylesterases or amidases over prolonged exposure.

Diagram 1: Mechanism of Aminopeptidase Resistance

Caption: The Z-group prevents aminopeptidase recognition by masking the N-terminal charge and introducing steric bulk, effectively blocking the enzyme's S1 binding pocket.

Comparative Metabolic Profiles

The stability of Z-dipeptides varies significantly across different biological compartments.

| Matrix | Dominant Enzyme Class | Z-Dipeptide Stability | Mechanism of Clearance |

| Plasma | Aminopeptidases, Dipeptidyl Peptidases | High | N-capping prevents AP degradation. Slow degradation by endopeptidases may occur. |

| Liver Microsomes | CYP450, Carboxylesterases | Moderate | Potential hydroxylation of the benzyl ring (CYP) or hydrolysis of the carbamate (esterases). |

| Gastric Fluid (SGF) | Pepsin (Endopeptidase) | Variable | Z-group does not prevent pepsin attack if the internal bond is a substrate (e.g., hydrophobic residues). |

| Intestinal Fluid (SIF) | Trypsin, Chymotrypsin | Variable | Similar to SGF; stability depends on the specific amino acid sequence, not just the N-cap. |

Experimental Framework: Validated Stability Assay

To rigorously assess the , a standardized plasma stability assay using LC-MS/MS quantification is required.

Materials & Reagents

-

Test Compound: Z-Phe-Ala-OH (or target Z-dipeptide).

-

Matrix: Pooled Human/Rat Plasma (Lithium Heparin or EDTA). Note: Heparin is preferred as EDTA can inhibit metalloproteases, artificially inflating stability.

-

Internal Standard (IS): Warfarin or Tolbutamide (for extraction efficiency).

-

Quenching Solution: Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Protocol

-

Preparation:

-

Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove particulates.

-

Prepare a 10 mM stock of Z-dipeptide in DMSO. Dilute to 100

M intermediate in PBS.

-

-

Incubation:

-

Spike plasma with intermediate solution to reach a final concentration of 1

M (0.5% DMSO final). -

Incubate in a shaking water bath at 37°C.

-

-

Sampling:

-

At time points

min, remove 50 -

Zero Point Control: Perform the

extraction immediately after spiking.

-

-

Quenching & Extraction:

-

Transfer aliquot to a plate containing 200

L Quenching Solution (with Internal Standard). -

Vortex vigorously for 5 min.

-

Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% FA).

-

Monitor MRM transitions for Parent (Z-Dipeptide) and Metabolite (Free AA or cleavage product).

-

Diagram 2: Experimental Workflow

Caption: Standardized workflow for assessing metabolic stability, ensuring protein precipitation and precise LC-MS/MS quantification.

Data Analysis & Interpretation

When analyzing the data, the depletion of the parent compound typically follows first-order kinetics.

Calculation:

Typical Results Comparison:

| Compound Structure | Interpretation | |

| H-Phe-Ala-OH | < 5 min | Rapid degradation by APN/CD13. |

| Z-Phe-Ala-OH | > 240 min | N-cap blocks APN; internal bond stable to plasma endopeptidases. |

| Z-Gly-Pro-OH | > 24 hours | Proline confers additional resistance to non-specific proteolysis. |

| Z-Arg-Arg-OH | ~ 60 min | Susceptible to trypsin-like serum proteases despite N-cap. |

Key Insight: If a Z-dipeptide shows degradation, inspect the metabolites.

-

Appearance of Free Amino Acid (e.g., Ala): Indicates endopeptidase cleavage of the internal bond.

-

Appearance of Benzyl Alcohol: Indicates carbamate hydrolysis (rare in plasma, possible in liver).

References

-

Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life of peptide drugs. Amino Acids, 30(4), 351–367.

-

[Link]

-

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

[Link]

-

-

Di, L. (2015).[1] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143.

-

[Link]

-

-

D'Souza, S. E., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6690–6709.

-

[Link]

-

-

Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.

-

[Link]

-

Sources

A Senior Application Scientist's Guide to Elucidating the Interaction of Z-Trp-Met-OH with Protease Enzymes

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategic Approach to a Novel Inhibitor

The tripeptide Z-Trp-Met-OH (N-benzyloxycarbonyl-L-Tryptophanyl-L-Methionine) presents a compelling scaffold for protease interaction. Its constituent amino acids, Tryptophan and Methionine, are large, hydrophobic residues known to be important for protein-protein interactions and often targeted in drug design.[1] The N-terminal benzyloxycarbonyl (Z-group) not only protects the peptide from non-specific degradation but also significantly enhances its hydrophobicity, a key feature for binding within the active sites of many proteases.[2][3] This guide provides a comprehensive, field-proven framework for characterizing the interaction between this specific peptide and target protease enzymes. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental choice, ensuring a robust, self-validating, and publication-ready workflow.

Part 1: Theoretical Framework and Target Prioritization

Before embarking on extensive experimental work, a theoretical analysis based on the inhibitor's structure is crucial for prioritizing target protease classes.

Deconstructing the Inhibitor: Key Structural Features

-

The Z-Group (N-benzyloxycarbonyl): This group serves two primary functions. First, it blocks the N-terminal amine, preventing its involvement in catalysis and protecting the peptide from aminopeptidases.[4][] Second, its bulky, aromatic nature can form significant hydrophobic and π-stacking interactions within a protease's binding pockets (subsites).

-

Tryptophan (Trp): The indole side chain of tryptophan is large and aromatic, making it a prime candidate for recognition by protease subsites that accommodate such residues.[1] Proteases like chymotrypsin, for instance, exhibit a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids, including tryptophan.[6]

-

Methionine (Met): Methionine possesses a flexible, hydrophobic side chain containing a thioether group. This residue is also recognized by various proteases and is susceptible to oxidation, a factor that can be explored in advanced studies.[7][8]

-

C-terminal Carboxylate (-OH): The free carboxylate group can form critical hydrogen bonds or ionic interactions with positively charged or polar residues within the enzyme's active site.

Prioritizing Protease Targets

Based on these features, the logical starting points for investigation are proteases with a preference for large, hydrophobic residues at their P1 and P2 positions (using the Schechter and Berger nomenclature).[9]

-

Serine Proteases (Chymotrypsin-like): This family is an excellent primary target. Chymotrypsin's S1 pocket is a deep, hydrophobic cleft perfectly suited to accommodate aromatic residues like Tryptophan or Phenylalanine.[6] If Z-Trp-Met-OH acts as an inhibitor, the Trp residue would likely occupy the S2 pocket and the Met residue the S1 pocket, or vice-versa depending on the specific protease.

-

Cysteine Proteases (e.g., Papain, Cathepsins): Many cysteine proteases also have hydrophobic S2 pockets that can accommodate tryptophan residues.

-

Aspartic Proteases (e.g., HIV-1 Protease): These enzymes often have hydrophobic binding pockets and recognize hydrophobic sequences.[10]

-

Metalloproteases: The substrate specificity of this class is diverse, but many prefer hydrophobic residues flanking the scissile bond.

This initial analysis allows for the intelligent selection of enzymes for screening, saving valuable time and resources. For the remainder of this guide, we will use a model serine protease, such as chymotrypsin, as our primary example.

Part 2: A Validated Experimental Workflow for Interaction Characterization

A multi-faceted approach is essential to build a complete and trustworthy picture of the enzyme-inhibitor interaction. We will progress from initial kinetic validation to deep biophysical and structural characterization.

Phase 1: Kinetic Analysis – Defining the Mode of Inhibition

The foundational experiment is to determine if Z-Trp-Met-OH inhibits the target protease and, if so, by what mechanism. This is achieved through steady-state enzyme kinetics.

Causality: We don't just want a number; we want to understand how the inhibitor affects the enzyme's catalytic efficiency (kcat/Km).[11] This knowledge dictates the direction of all subsequent experiments. An inhibitor's mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed) provides the first clue about its binding site and interaction dynamics.[12]

Experimental Protocol: Continuous Spectrophotometric Inhibition Assay

-

Reagent Preparation:

-

Enzyme Stock: Prepare a concentrated stock of the target protease (e.g., bovine α-chymotrypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0). Determine the active enzyme concentration by titration.

-

Substrate Stock: Prepare a stock solution of a chromogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin) in a solvent like DMSO.

-

Inhibitor Stock: Prepare a high-concentration stock of Z-Trp-Met-OH in DMSO.

-

-

Assay Execution (96-well plate format):

-

Establish a fixed, final concentration of the enzyme in each well.

-

Create a 2D matrix of conditions: vary the substrate concentration along the x-axis (e.g., 0.25x to 10x the known Km) and the inhibitor (Z-Trp-Met-OH) concentration along the y-axis (e.g., 0 to 10x the estimated Ki).

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each condition from the linear phase of the progress curves.

-

Plot v₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually diagnose the inhibition mechanism.

-

Perform a global non-linear fit of the raw velocity data to the appropriate Michaelis-Menten equation for the suspected inhibition model (competitive, mixed, etc.) to determine the kinetic parameters.

-

Data Presentation:

| Parameter | Description | Value |

| K_m | Michaelis constant for the substrate. | e.g., 50 µM |

| V_max | Maximum reaction velocity. | e.g., 100 µM/s |

| K_i | Inhibition constant. | e.g., 5 µM |

| α | Factor by which K_m is changed by inhibitor binding (for mixed inhibition). | e.g., 2.5 |

| Mechanism | Deduced mode of inhibition. | e.g., Mixed-type |

Visualization of the Workflow:

Caption: Workflow for Kinetic Characterization of Protease Inhibition.

Phase 2: Biophysical Validation – Quantifying the Binding Affinity

Kinetic analysis reveals how an inhibitor affects function, but it doesn't directly measure the binding event itself. Isothermal Titration Calorimetry (ITC) is the gold standard for this, providing a complete thermodynamic profile of the interaction without the need for labels or reporters.[13][14]

Causality: ITC provides a self-validating system. It directly measures the heat released or absorbed as the inhibitor binds to the enzyme, allowing for the label-free determination of the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[15][16] This data is crucial for structure-activity relationship (SAR) studies and lead optimization.

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Dialyze both the protease and Z-Trp-Met-OH extensively against the identical buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

-

Degas all solutions immediately before the experiment to prevent air bubbles.

-

Accurately determine the concentrations of both protein and peptide.

-

-

ITC Experiment Setup:

-

Load the protease solution (e.g., 10-50 µM) into the ITC sample cell.

-

Load the Z-Trp-Met-OH solution (e.g., 100-500 µM, typically 10-20x the enzyme concentration) into the titration syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the inhibitor into the enzyme solution.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K_D, n, and ΔH. Calculate ΔG and -TΔS from these values.

-

Data Presentation:

| Thermodynamic Parameter | Symbol | Description | Value |

| Binding Affinity | K_D | Dissociation constant; lower is tighter. | e.g., 2.5 µM |

| Stoichiometry | n | Molar binding ratio (Inhibitor:Enzyme). | e.g., 1.05 |

| Enthalpy Change | ΔH | Heat released/absorbed upon binding. | e.g., -5.2 kcal/mol |

| Entropy Change | -TΔS | Change in disorder of the system. | e.g., -2.5 kcal/mol |

| Gibbs Free Energy | ΔG | Overall binding energy. | e.g., -7.7 kcal/mol |

Phase 3: Structural Elucidation – Visualizing the Interaction

To fully understand the mechanism, we must visualize the interaction at an atomic level. X-ray crystallography is the definitive method for this, providing a high-resolution 3D structure of the enzyme-inhibitor complex.[17]

Causality: A co-crystal structure provides irrefutable evidence of the binding mode.[18] It reveals the specific hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding. This information is invaluable for rational drug design, allowing for targeted modifications to the inhibitor to improve potency and specificity.[10][19]

Experimental Protocol: Co-crystallization and X-ray Diffraction

-

Complex Formation: Incubate the purified protease with a molar excess (e.g., 5-10 fold) of Z-Trp-Met-OH to ensure saturation of the active site.

-

Crystallization Screening: Use robotic or manual screening methods to test a wide array of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.

-

Crystal Optimization: Once initial "hits" are identified, refine the conditions to grow single, diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (using a known structure of the protease as a model). Build the Z-Trp-Met-OH molecule into the observed electron density map and refine the model to high resolution.

Visualization of the Binding Hypothesis:

Caption: Hypothesized binding mode of Z-Trp-Met-OH in a serine protease.

Part 3: In Silico Corroboration

Computational methods, particularly molecular docking, serve as a powerful adjunct to experimental work. They can predict binding poses, rationalize experimental findings, and guide the design of new analogs.

Causality: Molecular docking provides a rapid, cost-effective way to generate structural hypotheses before a crystal structure is available.[20] By predicting how the flexible peptide might fit into the rigid or flexible receptor, we can correlate structural features with kinetic and thermodynamic data.[21][22]

Experimental Protocol: Molecular Docking

-

Preparation:

-

Receptor: Obtain a high-resolution crystal structure of the target protease from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand: Generate a 3D structure of Z-Trp-Met-OH and perform energy minimization. Define its rotatable bonds.

-

-

Docking:

-

Define the binding site on the protease, typically centered on the catalytic residues.

-

Use a docking algorithm (e.g., AutoDock, Glide) to systematically search for the optimal binding poses of the ligand within the active site.

-

-

Analysis:

-

Score the resulting poses based on the predicted binding energy.

-

Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts) and compare them with the hypotheses derived from experimental data.

-

Visualization of the Docking Workflow:

Caption: Logical flow for a molecular docking experiment.

Conclusion

By systematically integrating kinetic, biophysical, structural, and computational methodologies, a researcher can build a comprehensive and authoritative understanding of the interaction between Z-Trp-Met-OH and a target protease. This guide provides not just the "what" but the "why" for each step, ensuring that the resulting data is robust, inter-correlated, and forms a solid foundation for publication, further research, or drug development endeavors.

References

-

Mascini, M., et al. (2007). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. Current Pharmaceutical Design. [Link]

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Wikipedia contributors. (2024). Amino acid. Wikipedia, The Free Encyclopedia. [Link]

-

Gao, K., et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. ACS Central Science. [Link]

-

Wilmouth, R. C., et al. (2001). X-ray Structure of a Serine Protease Acyl-Enzyme Complex at 0.95-A Resolution. Journal of Molecular Biology. [Link]

-

O'Donoghue, A. J., et al. (2016). Multiplex substrate profiling by mass spectrometry for proteases. Nature Protocols. [Link]

-

Kumar, S., et al. (2021). A Molecular Docking Study Reveals That Short Peptides Induce Conformational Changes in the Structure of Human Tubulin Isotypes αβI, αβII, αβIII and αβIV. International Journal of Molecular Sciences. [Link]

-

Dunn, I. F., et al. (2019). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Chemical Reviews. [Link]

-

Sun, S., et al. (2015). A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method. Scientific Reports. [Link]

-

Wikipedia contributors. (2024). Proteolysis. Wikipedia, The Free Encyclopedia. [Link]

-

Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. [Link]

-

Adachi, M., et al. (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences. [Link]

-

Kumar, S., et al. (2021). Molecular Docking and Dynamics Studies to Explore Effective Inhibitory Peptides Against the Spike Receptor Binding Domain of SARS-CoV-2. Frontiers in Molecular Biosciences. [Link]

- US Patent No. US20210155715A1. (2021). Use of tryptophan derivatives and l-methionine for protein formulation.

-

Teixeira, J. M. C., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. [Link]

-

Chen, Y-C., et al. (2023). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. PNAS Nexus. [Link]

-

Majumder, A., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Pharmaceutical Research. [Link]

-

Fuchs, J. E., et al. (2015). Characterizing Protease Specificity: How Many Substrates Do We Need? PLoS One. [Link]

-

Knehans, T., et al. (2021). Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ChemRxiv. [Link]

-

King, N. M., et al. (2012). Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir. Journal of the American Chemical Society. [Link]

-

Chem Help ASAP. (2020). x-ray crystallography & co-crystallization. YouTube. [Link]

-

Adachi, M., et al. (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. PNAS. [Link]

Sources

- 1. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis - Wikipedia [en.wikipedia.org]

- 7. US20210155715A1 - Use of tryptophan derivatives and l-methionine for protein formulation - Google Patents [patents.google.com]

- 8. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterizing Protease Specificity: How Many Substrates Do We Need? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. X-ray structure of a serine protease acyl-enzyme complex at 0.95-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. pnas.org [pnas.org]

- 20. Frontiers | Molecular Docking and Dynamics Studies to Explore Effective Inhibitory Peptides Against the Spike Receptor Binding Domain of SARS-CoV-2 [frontiersin.org]

- 21. A Molecular Docking Study Reveals That Short Peptides Induce Conformational Changes in the Structure of Human Tubulin Isotypes αβI, αβII, αβIII and αβIV - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

Methodological & Application

protocol for dissolving Z-Trp-Met-OH for in vitro assays

Application Note: Optimization of Z-Trp-Met-OH Solubilization for High-Fidelity In Vitro Assays

Introduction & Physicochemical Context

Z-Trp-Met-OH (Benzyloxycarbonyl-L-tryptophyl-L-methionine) is a hydrophobic dipeptide derivative frequently utilized as a cholecystokinin (CCK) receptor antagonist precursor or a specific protease substrate.[1]

Successful deployment of this molecule in biological assays is often compromised by two factors: hydrophobic aggregation and oxidative degradation .[1]

-

Hydrophobicity: The N-terminal Benzyloxycarbonyl (Z or Cbz) protecting group significantly reduces the polarity of the peptide backbone. Combined with the aromatic indole ring of Tryptophan (Trp) and the thioether side chain of Methionine (Met), the molecule exhibits poor aqueous solubility (LogP > 2.5). Direct addition to aqueous buffers results in precipitation or micellar aggregation, leading to erratic assay data.[1]

-

Oxidation Sensitivity: The Methionine residue is highly susceptible to oxidation, forming methionine sulfoxide.[1] This structural change alters the peptide's binding affinity and biological activity.[2] The Tryptophan residue is similarly prone to photo-oxidation.

This protocol delineates a self-validating method to solubilize Z-Trp-Met-OH while preserving its structural integrity.[1]

Solvent Selection Matrix

To ensure experimental reproducibility, solvent choice must balance solubility power with biological compatibility.[1]

| Solvent System | Solubility Rating | Biological Compatibility | Recommendation |

| 100% DMSO (Anhydrous) | Excellent | High (if diluted <0.5%) | Primary Choice. Solubilizes hydrophobic motifs effectively; prevents hydrolysis.[1] |

| DMF (Dimethylformamide) | Good | Low (Toxic) | Secondary Choice. Use only if DMSO interferes with specific receptor binding.[1] |

| Ethanol / Methanol | Moderate | Moderate | Not Recommended. High volatility alters concentration; lower solubility for Z-protected peptides.[1] |

| PBS / Tris Buffer (pH 7.4) | Poor | High | Diluent Only. Direct dissolution will fail.[1] |

| 0.1 M NH₄OH | Moderate | High | Conditional. Can aid dissolution by deprotonating the C-terminal carboxyl, but risks racemization if pH > 9.[1] |

Step-by-Step Dissolution Protocol

Phase A: Preparation of Stock Solution (Target: 10 mM - 50 mM)[1]

Critical Control Point: Perform all weighing and solubilization steps under low-light conditions to protect the Tryptophan moiety.

-

Equilibration: Allow the lyophilized Z-Trp-Met-OH vial to equilibrate to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation, which accelerates hydrolysis.[1]

-

Weighing: Weigh the precise amount of peptide (e.g., 5 mg).

-

Solvent Addition: Add sterile, anhydrous DMSO to the vial to achieve a high concentration stock (e.g., 20 mM).

-

Why DMSO? It disrupts the intermolecular hydrophobic interactions of the Z-group and Trp rings more effectively than water.

-

Volume Calculation: For 5 mg (10.6 µmol), add 530 µL DMSO to yield a 20 mM stock.[1]

-

-

Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 1-2 minutes.[1]

-

Note: Avoid prolonged sonication which generates heat and promotes Met oxidation.[1]

-

-

Degassing (Optional but Recommended): Overlay the solution with inert gas (Argon or Nitrogen) to displace dissolved oxygen, protecting the Methionine residue.[1]

Phase B: Preparation of Working Solution (Assay Ready)[1]

Critical Control Point: The "Crash-Out" Phenomenon.[1] Rapidly adding aqueous buffer to the hydrophobic stock causes the peptide to precipitate.

-

Pre-warm Media: Warm your assay buffer (PBS, HBSS, or Media) to 37°C.

-

Stepwise Dilution:

-

Place the required volume of assay buffer in a vortexing tube.

-

While vortexing the buffer , add the DMSO stock solution dropwise .

-

Ratio: Ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line (typically < 0.5% v/v).

-

Example: To make 10 mL of 20 µM working solution: Add 10 µL of 20 mM Stock to 9.99 mL of Buffer.[1] (Final DMSO = 0.1%).[1][3]

-

-

Visual QC: Inspect the solution against a dark background. It should be crystal clear. Any cloudiness (Tyndall effect) indicates aggregation.[1]

Workflow Visualization

The following diagram illustrates the critical path for handling Z-Trp-Met-OH, highlighting decision nodes for Quality Control.

Caption: Logical workflow for Z-Trp-Met-OH solubilization, emphasizing Quality Control (QC) checkpoints to prevent aggregation.

Stability & Storage Guidelines

| Parameter | Guideline | Scientific Rationale |

| Met-Oxidation | Argon Overlay | Methionine oxidizes to sulfoxide ( |

| Trp-Degradation | Amber Vials | Tryptophan is photosensitive; UV/Vis exposure generates reactive oxygen species [2].[1] |

| Hydrolysis | Desiccant | Moisture promotes hydrolysis of the peptide bond and the Z-group over time. |

| Freeze/Thaw | Single Use Aliquots | Repeated cycles induce micro-precipitation and concentration gradients.[1] |

Storage Protocol:

-

Prepare single-use aliquots of the DMSO stock (e.g., 20 µL).[1]

-

Flush tubes with Argon or Nitrogen gas before capping.[1]

-

Store at -80°C for up to 6 months.

-

Do not store diluted aqueous working solutions; prepare fresh daily.[1]

Troubleshooting

-

Issue: Solution turns cloudy upon adding buffer.

-

Issue: Loss of activity over time.[1]

References

-

Li, S., et al. (1995).[1] "Chemical instability of proteins in solution: Methionine oxidation." Biotechnology & Bioengineering. Link

-